molecular formula C18H19F2N3O3S B10803653 N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide

N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide

Cat. No.: B10803653
M. Wt: 395.4 g/mol
InChI Key: FDPMJYWRCOLAOT-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide: is a complex organic compound that features a piperazine ring substituted with fluorophenyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with fluorophenyl and sulfonyl groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological processes involving fluorinated compounds.

    Medicine: It has potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl and sulfonyl groups can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide is unique due to the presence of both fluorophenyl and sulfonyl groups, which can confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and specificity in various applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O3S/c19-14-5-7-15(8-6-14)27(25,26)23-11-9-22(10-12-23)13-18(24)21-17-4-2-1-3-16(17)20/h1-8H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPMJYWRCOLAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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